
3-ブロモ-6-フルオロ-2-メチルアニリン
概要
説明
3-Bromo-6-fluoro-2-methylaniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic intermediate (building block) to synthesize substituted aniline products .
Synthesis Analysis
A practical synthesis of a PI3K inhibitor under noncryogenic conditions via functionalization of a lithium triarylmagnesiate intermediate has been reported .科学的研究の応用
有機合成
3-ブロモ-6-フルオロ-2-メチルアニリン: は、有機合成における貴重な中間体です。医薬品や農薬を含むさまざまな有機化合物を合成するために使用できます。 そのブロモ基とフルオロ基は、特にクロスカップリング反応によるさらなる官能基化に役立ちます .
医薬品化学
医薬品化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして役立ちます。 これは、特に癌治療において重要なキナーゼ阻害剤の開発において、潜在的な薬物候補を作成するために使用できます .
材料科学
ハロゲン原子の存在により、3-ブロモ-6-フルオロ-2-メチルアニリンは、高度な材料の合成のための候補となります。 これは、ポリマーに組み込まれるか、表面を改質するために使用され、熱安定性や耐薬品性などの材料特性を強化できます .
触媒
この化合物は、触媒系開発に使用できます。 その構造により、金属に結合してさまざまな触媒プロセスを促進できる配位子を生成できます。これは、工業化学において非常に重要です .
分析基準
定義された構造と特性により、3-ブロモ-6-フルオロ-2-メチルアニリンは、分析基準として使用できます。 これは、化学分析における機器の校正と分析方法の検証に役立ちます .
蛍光研究
3-ブロモ-6-フルオロ-2-メチルアニリンのフッ素原子は、蛍光研究で使用できます。 フッ素を含む化合物は、生化学や分子生物学で、生体分子の挙動を研究するためのプローブとして頻繁に使用されます .
農薬開発
3-ブロモ-6-フルオロ-2-メチルアニリンの臭素とフッ素置換基は、新規農薬の設計に役立ちます。 これらのハロゲンは、殺虫活性に寄与するため、農業研究において有用な化合物です .
環境化学
この化合物は、環境化学研究でも使用して、ハロゲン化アニリンの分解とその環境への影響を調べることができます。 その分解を理解することで、関連する化学物質の生態学的リスクを評価できます .
Safety and Hazards
The safety information for 3-Bromo-6-fluoro-2-methylaniline indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and ensuring adequate ventilation .
作用機序
Target of Action
Similar compounds, such as mdl compounds, are known to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s worth noting that similar compounds, like mdl compounds, increase the deacetylase activity of sirt6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of sirt6 by similar compounds suggests that it may influence pathways related to histone deacetylation and tumor suppression .
Result of Action
Similar compounds have been shown to decrease histone levels in human hepatocellular carcinoma cells, suggesting potential anti-cancer effects .
特性
IUPAC Name |
3-bromo-6-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKJWOZKGJHGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290960 | |
| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227210-36-7 | |
| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


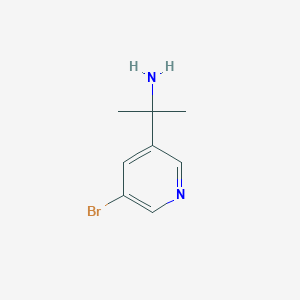
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
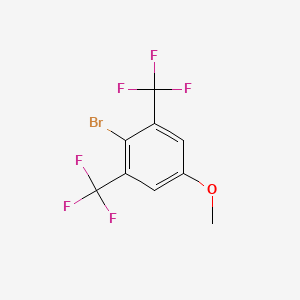


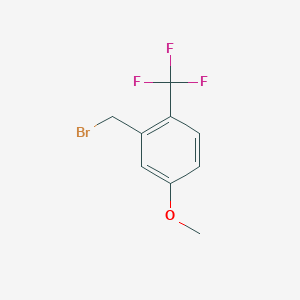
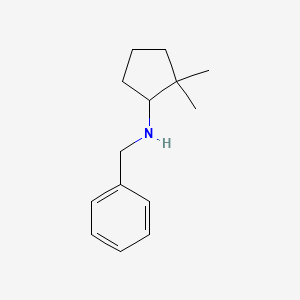
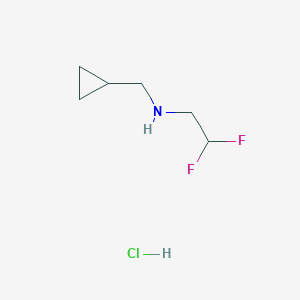
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
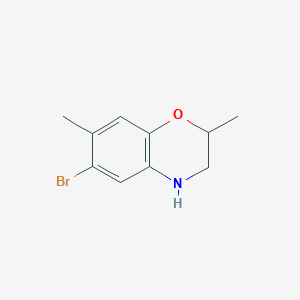
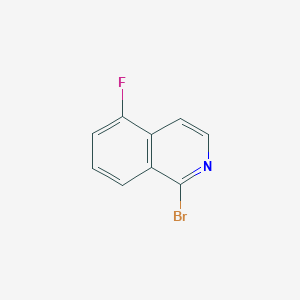
![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)